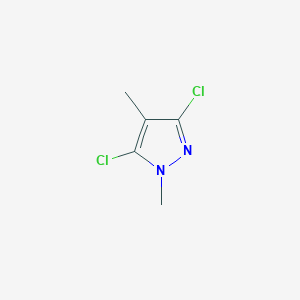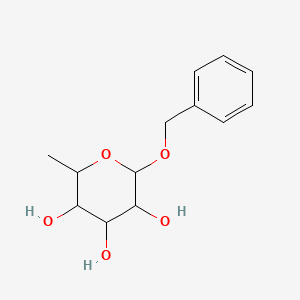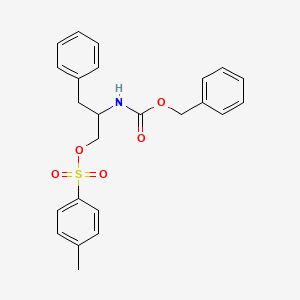
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one is a heterocyclic compound with a unique structure that includes an isoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of steps involving amination, cyclization, and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes the use of solvents and reagents that facilitate the cyclization and reduction steps, ensuring that the final product meets the required specifications for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Aminomethyl)-2-furanmethanol
- 5-(Hydroxymethyl)-2-methyl-1,4-dihydroisoquinolin-3-one
- 5-(Aminomethyl)-2-thiouridine
Uniqueness
Compared to similar compounds, 5-(Aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-13-7-9-4-2-3-8(6-12)10(9)5-11(13)14/h2-4H,5-7,12H2,1H3 |
Clé InChI |
XTNCGOMBHJGQDV-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(CC1=O)C(=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12100826.png)




![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)




![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)



